An In-depth Technical Guide to the Synthesis and Characterization of 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
An In-depth Technical Guide to the Synthesis and Characterization of 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis and characterization of 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The document outlines a robust three-step synthetic pathway, detailing the underlying chemical principles and providing field-proven experimental protocols. Furthermore, it establishes a framework for the thorough characterization of the target compound and its synthetic intermediates.
Introduction and Significance
Substituted pyrroles are a cornerstone of heterocyclic chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials. The unique electronic and steric properties of the pyrrole ring, coupled with the diverse functionalities that can be introduced onto its scaffold, make it a privileged structure in drug discovery. The title compound, 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, incorporates several key features: a cyclopropyl group at the N1 position, known to enhance metabolic stability and introduce conformational rigidity; methyl groups at the C2 and C5 positions, which can influence electronic properties and steric interactions; and a carboxylic acid at the C3 position, a versatile handle for further chemical modification and a potential pharmacophore.
Synthetic Strategy: A Three-Step Approach
The synthesis of 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be efficiently achieved through a three-step sequence, beginning with the construction of the pyrrole core, followed by functionalization at the C3 position. This strategy is outlined below:
Caption: Mechanism of the Paal-Knorr pyrrole synthesis.
Experimental Protocol: Paal-Knorr Synthesis
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |
| Hexane-2,5-dione | C₆H₁₀O₂ | 114.14 | 11.4 g | 0.1 |
| Cyclopropylamine | C₃H₇N | 57.09 | 6.3 g | 0.11 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | - |
Procedure:
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To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hexane-2,5-dione (0.1 mol) and glacial acetic acid (50 mL).
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Stir the mixture at room temperature to ensure complete dissolution of the dione.
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Slowly add cyclopropylamine (0.11 mol) to the reaction mixture. An exothermic reaction may be observed.
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Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After completion, allow the reaction mixture to cool to room temperature.
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Pour the cooled mixture into 200 mL of ice-cold water and neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
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Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1-cyclopropyl-2,5-dimethyl-1H-pyrrole.
Part 2: Synthesis of 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (Intermediate 2)
The introduction of the formyl group at the C3 position is achieved via the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic rings.[1]
Reaction Mechanism: Vilsmeier-Haack Formylation
The reaction involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from phosphorus oxychloride and dimethylformamide (DMF). This reagent then undergoes electrophilic aromatic substitution with the pyrrole ring.
Caption: Mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |
| 1-cyclopropyl-2,5-dimethyl-1H-pyrrole | C₉H₁₃N | 135.21 | 13.5 g | 0.1 |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 16.9 g | 0.11 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |
Procedure:
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In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-cyclopropyl-2,5-dimethyl-1H-pyrrole (0.1 mol) in anhydrous DMF (50 mL) and anhydrous DCM (100 mL).
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Cool the solution to 0 °C in an ice bath.
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To the stirred solution, add phosphorus oxychloride (0.11 mol) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.
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Upon completion, carefully pour the reaction mixture onto crushed ice (200 g).
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Neutralize the mixture with a 2 M sodium hydroxide solution until it is basic (pH ~8-9).
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Extract the aqueous layer with DCM (3 x 75 mL).
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Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL), and dry over anhydrous magnesium sulfate.
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Filter and concentrate the solution under reduced pressure.
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Purify the residue by column chromatography on silica gel to afford 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.
Part 3: Synthesis of 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (Final Product)
The final step involves the oxidation of the aldehyde to the corresponding carboxylic acid. A mild oxidizing agent such as potassium permanganate in a basic solution is suitable for this transformation.
Experimental Protocol: Oxidation
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |
| 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | C₁₀H₁₁NO | 161.20 | 16.1 g | 0.1 |
| Potassium permanganate (KMnO₄) | KMnO₄ | 158.03 | 17.4 g | 0.11 |
| Sodium hydroxide (NaOH) | NaOH | 40.00 | 4.4 g | 0.11 |
| Water | H₂O | 18.02 | 200 mL | - |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | - |
Procedure:
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In a 500 mL round-bottom flask, dissolve the aldehyde (0.1 mol) in a mixture of water (150 mL) and ethanol (50 mL).
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Add sodium hydroxide (0.11 mol) and stir until it dissolves.
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Cool the mixture to 0-5 °C in an ice bath.
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Slowly add a solution of potassium permanganate (0.11 mol) in water (50 mL) dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. The purple color of the permanganate should disappear, and a brown precipitate of manganese dioxide will form.
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Filter the reaction mixture through a pad of celite to remove the manganese dioxide, washing the filter cake with water.
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Cool the filtrate in an ice bath and acidify with 2 M hydrochloric acid until a white precipitate forms (pH ~2-3).
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Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Further purification can be achieved by recrystallization.
Characterization
Thorough characterization of the synthesized compounds is essential to confirm their identity, purity, and structure. The following techniques are recommended:
Physical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 1-cyclopropyl-2,5-dimethyl-1H-pyrrole | C₉H₁₃N | 135.21 | Colorless to pale yellow oil | - |
| 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | C₁₀H₁₁NO | 161.20 | Pale yellow solid | - |
| 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | C₁₀H₁₃NO₂ | 179.22 | White to off-white solid | - |
Spectroscopic Data
The structural elucidation of the target molecule and its intermediates relies on a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information about the chemical environment of protons. Expected signals for the final product would include singlets for the methyl groups, a singlet for the pyrrole C4-H, and multiplets for the cyclopropyl protons.
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¹³C NMR: Reveals the number and types of carbon atoms. Expected signals would correspond to the methyl, cyclopropyl, pyrrole ring, and carboxylic acid carbons.
Infrared (IR) Spectroscopy:
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Identifies functional groups present in the molecule. Key vibrational bands to monitor include the C=O stretch of the aldehyde and carboxylic acid, and the O-H stretch of the carboxylic acid.
Mass Spectrometry (MS):
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Determines the molecular weight of the compound and can provide information about its fragmentation pattern. The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight.
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The target compound is predicted to cause skin and eye irritation and may cause respiratory irritation.[2] Refer to the Safety Data Sheets (SDS) for all reagents before use.
References
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Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767. [Link]
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Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642. [Link]
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Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal−Knorr Pyrrole Condensation. The Journal of Organic Chemistry, 60(2), 301–307. [Link]
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PubChem. (n.d.). 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
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Organic Chemistry Portal. (n.d.). Oxidation of Aldehydes to Carboxylic Acids. Retrieved from [Link]
